N-(4-methoxyphenyl)-3-nitrobenzamide
Overview
Description
“N-(4-methoxyphenyl)-3-nitrobenzamide” is a chemical compound with the molecular formula C15H15NO3 . It is also known by other names such as “4-Methoxy-N-(4-methoxyphenyl)benzamide” and "Benzamide, N-(4-methoxyphenyl)-4-methoxy-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The 4-methoxyphenyl group is nearly planar and it occupies an equatorial site on the piperazine ring .Scientific Research Applications
Corrosion Inhibition
N-(4-methoxyphenyl)-3-nitrobenzamide (BNA-3) demonstrates significant effectiveness in inhibiting corrosion of mild steel in acidic environments. The presence of the methoxy substituent enhances its inhibition efficiency, as evidenced by electrochemical impedance spectroscopy and polarization studies. These inhibitors adsorb strongly and spontaneously at metal/electrolyte interfaces, supported by high adsorption values (Kads) and negative free energy values (∆G0). Their adsorption follows the Langmuir adsorption isotherm, and surface investigation via AFM and SEM analyses confirms their protective action against corrosive dissolution (Mishra et al., 2018).
Spectroscopic Characterization and Theoretical Investigations
Various N,N-diacylaniline derivatives, including this compound, have been synthesized and characterized using FTIR and NMR techniques. These compounds' ground state geometries were optimized using density functional theory (DFT), which revealed insights into their rotational barriers and the effect of different substituents on the benzene ring. These studies provide valuable information for understanding the compound's structure and behavior at the molecular level (Al‐Sehemi et al., 2017).
Pharmaceutical Applications
This compound and its derivatives have been explored in pharmaceutical research. For instance, some derivatives have shown promising antifibrillatory activity, with certain compounds exhibiting more potency and longer duration of action than nibentan, a known antifibrillatory agent. This suggests potential applications in cardiac health and treatment (Davydova et al., 2000).
Catalysis in Organometallic Chemistry
The compound has been used in synthesizing cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes have been shown to be key catalytic intermediates in C–H bond functionalization reactions, indicating its utility in organometallic chemistry and catalysis research (Zhou et al., 2018).
Vibrational Spectroscopic Analysis and Drug Potential
The vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, has been conducted to understand its molecular properties. This research, which includes molecular docking studies, suggests potential antibacterial drug applications due to its structural and electronic properties (Dwivedi & Kumar, 2019).
Psycho- and Neurotropic Profiling
In a study exploring psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, a derivative of this compound exhibited specific sedative effects and considerable anti-amnesic activity. This highlights its potential in developing new psychoactive compounds (Podolsky et al., 2017).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-7-5-11(6-8-13)15-14(17)10-3-2-4-12(9-10)16(18)19/h2-9H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDXKIMXVBWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101971-72-6 | |
Record name | 4'-METHOXY-3-NITROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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